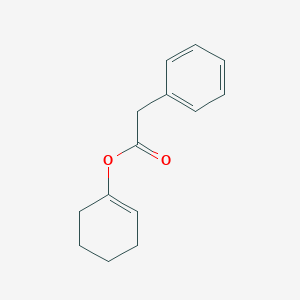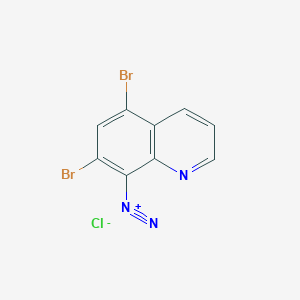
5,7-Dibromoquinoline-8-diazonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromoquinoline-8-diazonium chloride is a chemical compound with the molecular formula C9H5Br2N2Cl. It is a diazonium salt derived from quinoline, a heterocyclic aromatic organic compound. The presence of bromine atoms at the 5 and 7 positions of the quinoline ring and the diazonium group at the 8 position make this compound unique and significant in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinoline-8-diazonium chloride typically involves the following steps:
Bromination of Quinoline: Quinoline is first brominated at the 5 and 7 positions using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step yields 5,7-dibromoquinoline.
Diazotization: The 5,7-dibromoquinoline is then subjected to diazotization. This involves treating the compound with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt, this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for bromination and diazotization processes, ensuring higher yields and purity of the final product.
化学反応の分析
Types of Reactions
5,7-Dibromoquinoline-8-diazonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH) are commonly used.
Coupling Reactions: Phenols and aromatic amines in the presence of a base such as sodium acetate (NaOAc) are typical reagents.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used.
Major Products Formed
Substitution Reactions: Products include 5,7-dibromoquinoline derivatives with various substituents replacing the diazonium group.
Coupling Reactions: Azo dyes with vibrant colors.
Reduction Reactions: 5,7-dibromoquinoline-8-amine.
科学的研究の応用
5,7-Dibromoquinoline-8-diazonium chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5,7-Dibromoquinoline-8-diazonium chloride involves the formation of reactive intermediates during its chemical reactions. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The bromine atoms at the 5 and 7 positions also influence the reactivity and stability of the compound, making it suitable for various applications.
類似化合物との比較
Similar Compounds
- 5-Bromoquinoline-8-diazonium chloride
- 7-Bromoquinoline-8-diazonium chloride
- Quinoline-8-diazonium chloride
Comparison
Compared to its similar compounds, 5,7-Dibromoquinoline-8-diazonium chloride is unique due to the presence of two bromine atoms, which enhance its reactivity and versatility in chemical reactions. This makes it more suitable for specific applications, such as the synthesis of complex organic molecules and dyes, where higher reactivity is required.
特性
CAS番号 |
498557-20-3 |
|---|---|
分子式 |
C9H4Br2ClN3 |
分子量 |
349.41 g/mol |
IUPAC名 |
5,7-dibromoquinoline-8-diazonium;chloride |
InChI |
InChI=1S/C9H4Br2N3.ClH/c10-6-4-7(11)9(14-12)8-5(6)2-1-3-13-8;/h1-4H;1H/q+1;/p-1 |
InChIキー |
OGNHQZTWMSFNPF-UHFFFAOYSA-M |
正規SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)[N+]#N)N=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)

![N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide](/img/structure/B14226753.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3-quinolinyl)-](/img/structure/B14226757.png)
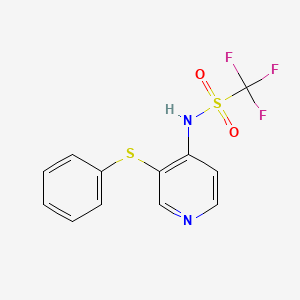
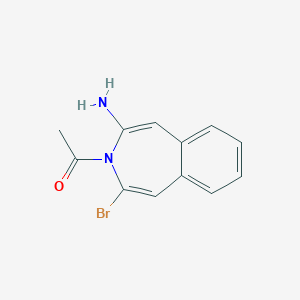
![(1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone](/img/structure/B14226772.png)
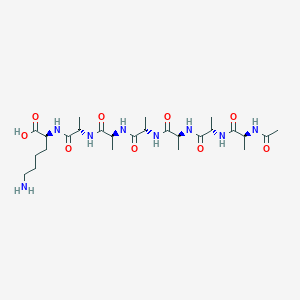
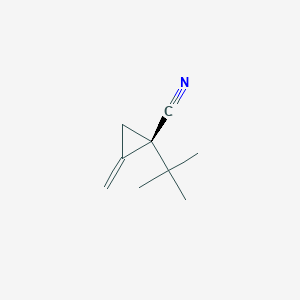
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B14226799.png)
![2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14226803.png)
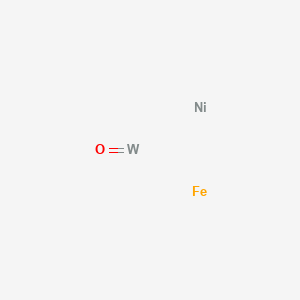
![2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B14226813.png)
